Ethanol, 2-[2-[2-(undecyloxy)ethoxy]ethoxy]-

Catalog No.
S15801050
CAS No.
88299-47-2
M.F
C17H36O4
M. Wt
304.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethanol, 2-[2-[2-(undecyloxy)ethoxy]ethoxy]-

CAS Number

88299-47-2

Product Name

Ethanol, 2-[2-[2-(undecyloxy)ethoxy]ethoxy]-

IUPAC Name

2-[2-(2-undecoxyethoxy)ethoxy]ethanol

Molecular Formula

C17H36O4

Molecular Weight

304.5 g/mol

InChI

InChI=1S/C17H36O4/c1-2-3-4-5-6-7-8-9-10-12-19-14-16-21-17-15-20-13-11-18/h18H,2-17H2,1H3

InChI Key

ASULYNFXTCGEAN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCOCCOCCOCCO

Ethanol, 2-[2-[2-(undecyloxy)ethoxy]ethoxy]- is a complex organic compound classified as an ethoxylated fatty alcohol. Its molecular formula is C17H36O4, and it features a unique structure that includes a long undecyloxy chain along with multiple ethoxy groups. This configuration imparts significant surfactant properties to the compound, making it effective in various applications across industries such as cosmetics, pharmaceuticals, and chemical manufacturing. The presence of both hydrophilic (water-attracting) and lipophilic (oil-attracting) characteristics allows this compound to function effectively as an emulsifier and stabilizer in formulations.

Ethanol, 2-[2-[2-(undecyloxy)ethoxy]ethoxy]- undergoes several typical reactions associated with ethoxylated compounds:

  • Hydrolysis: This reaction involves the breakdown of the compound in the presence of water, often catalyzed by acids or bases, resulting in the formation of undecanol and phosphoric acid derivatives.
  • Esterification: The compound can react with other alcohols to form mixed esters, which can modify its properties for specific applications.
  • Oxidation: Under strong oxidative conditions, the ethoxy groups can be oxidized to yield aldehydes or carboxylic acids.

These reactions are crucial for tailoring the properties of Ethanol, 2-[2-[2-(undecyloxy)ethoxy]ethoxy]- for various industrial applications.

The biological activity of Ethanol, 2-[2-[2-(undecyloxy)ethoxy]ethoxy]- is primarily attributed to its surfactant properties. As a nonionic surfactant, it reduces surface tension and enhances the solubility of hydrophobic compounds in aqueous solutions. This property is particularly beneficial in pharmaceutical formulations where it aids in the delivery of active ingredients. Additionally, its compatibility with biological systems makes it suitable for use in personal care products, where mildness and biocompatibility are essential.

The synthesis of Ethanol, 2-[2-[2-(undecyloxy)ethoxy]ethoxy]- typically involves the ethoxylation of undecyl alcohol. This process includes:

  • Reaction with Ethylene Oxide: Undecyl alcohol reacts with ethylene oxide under controlled conditions to introduce ethylene oxide units into the molecule.
  • Catalysis: Industrial synthesis often employs catalysts to optimize reaction rates and ensure the desired degree of ethoxylation.

This method ensures that the final product retains its necessary properties for effective application across various fields .

Ethanol, 2-[2-[2-(undecyloxy)ethoxy]ethoxy]- has a wide range of applications:

  • Cosmetics: Used as an emulsifier and stabilizer in creams and lotions.
  • Pharmaceuticals: Enhances solubility and bioavailability of hydrophobic drugs.
  • Industrial Formulations: Acts as a surfactant in detergents and cleaning agents.
  • Chemical Manufacturing: Employed in the synthesis of nanoparticles and other chemical products due to its ability to stabilize emulsions .

Interaction studies involving Ethanol, 2-[2-[2-(undecyloxy)ethoxy]ethoxy]- focus on its behavior within various formulations. These studies assess how well the compound interacts with other ingredients, particularly in terms of emulsification efficiency and stability. Understanding these interactions is crucial for optimizing formulations that utilize this compound, ensuring consistent performance across different applications.

Ethanol, 2-[2-[2-(undecyloxy)ethoxy]ethoxy]- shares structural similarities with several other ethoxylated compounds. Here are some comparable compounds:

Compound NameStructureUnique Features
Ethanol, 2-[2-(hexyloxy)ethoxy]ethanolC12H26O4Shorter alkyl chain; more hydrophilic
Ethanol, 2-[2-(octyloxy)ethoxy]ethanolC14H30O4Intermediate alkyl chain; balanced properties
Ethanol, 2-[2-(dodecyloxy)ethoxy]ethanolC16H34O4Longer alkyl chain; more lipophilic

Uniqueness

The uniqueness of Ethanol, 2-[2-[2-(undecyloxy)ethoxy]ethoxy]- lies in its specific combination of a long undecyloxy chain with multiple ethylene oxide units. This configuration provides distinct surfactant properties that are not found in compounds with shorter or fully saturated chains. Its ability to effectively interact at oil-water interfaces makes it particularly valuable in formulations requiring both solubility and stability .

XLogP3

4.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

304.26135963 g/mol

Monoisotopic Mass

304.26135963 g/mol

Heavy Atom Count

21

UNII

3O5BS8YJVJ

Dates

Last modified: 08-15-2024

Explore Compound Types